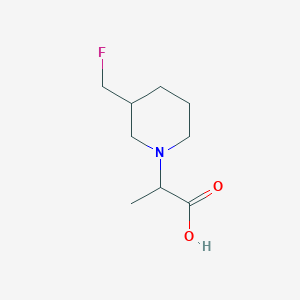
2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives: are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can undergo intra- and intermolecular reactions to form substituted piperidines , which are present in over twenty classes of pharmaceuticals . These derivatives are synthesized through methods like hydrogenation, cyclization, and amination, contributing significantly to drug development.
Pharmacological Applications
The piperidine moiety is a common feature in FDA-approved drugs, indicating its importance in pharmacology. Derivatives of 2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid can exhibit a range of biological activities, including anticancer , antimicrobial , analgesic , anti-inflammatory , and antipsychotic properties . This versatility makes it a valuable target for drug discovery and therapeutic applications.
Anticancer Research
Piperidine derivatives have shown promise in anticancer research , with some compounds demonstrating antiproliferative and antimetastatic effects. The structural flexibility of piperidine allows for the design of molecules that can interact with various cancer targets, potentially leading to new treatments .
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal properties of piperidine derivatives make them candidates for treating infections. By modifying the piperidine ring, researchers can develop new agents that combat resistant strains of bacteria and fungi .
Neurological Disorders
Compounds with the piperidine structure have been explored for their potential in treating neurological disorders. They can act as anti-Alzheimer and antipsychotic agents, providing new avenues for managing conditions like dementia and schizophrenia .
Vaccine Development
In the context of respiratory viruses, piperidine derivatives are being considered for use in dry powder vaccines . This novel approach could offer an effective and safe alternative to parenteral administration, enhancing vaccine delivery .
Direcciones Futuras
The future research directions for 2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid and its derivatives could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the importance of piperidine derivatives in drug design , these compounds may have potential applications in the development of new therapeutic agents.
Propiedades
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-7(9(12)13)11-4-2-3-8(5-10)6-11/h7-8H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNJQTQWXCQXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



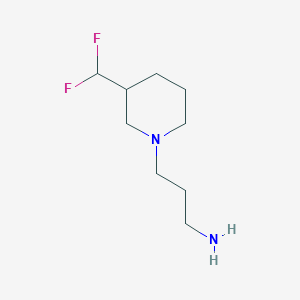
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)
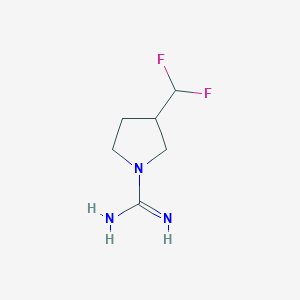

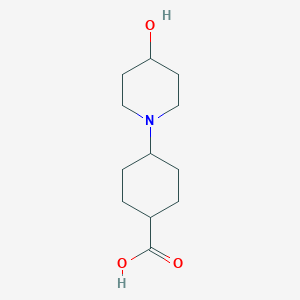


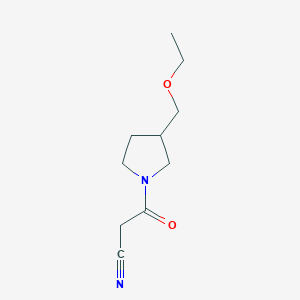

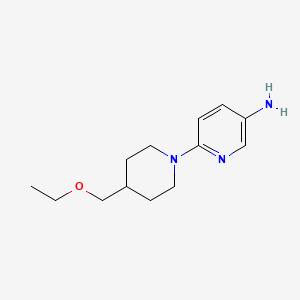

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)

![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)